Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

Chiral building block Stereoselective synthesis Medicinal chemistry

Secure your supply of rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, the critical cis-fluoro alcohol building block. Its defined stereochemistry is non-substitutable, directly dictating the 3D conformation and binding affinity of your lead candidates. Avoid project delays caused by inconsistent isomer ratios; this high-purity synthon guarantees reproducible stereochemical outcomes in total synthesis and nucleoside analog development. Ensure your next campaign benefits from the enhanced metabolic stability and unique electronic effects only this specific isomer provides.

Molecular Formula C4H7FO2
Molecular Weight 106.10 g/mol
Cat. No. B12937083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3S,4R)-4-fluorotetrahydrofuran-3-ol
Molecular FormulaC4H7FO2
Molecular Weight106.10 g/mol
Structural Identifiers
SMILESC1C(C(CO1)F)O
InChIInChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m1/s1
InChIKeyINQHWCYKASVEQT-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(3S,4R)-4-Fluorotetrahydrofuran-3-ol: A Defined Stereochemical Building Block for Chiral Molecule Assembly


Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is a chiral, fluorinated heterocyclic building block (CAS: 1904093-85-1) characterized by a tetrahydrofuran core with a fluorine atom and a hydroxyl group at the 4- and 3-positions, respectively. Its relative stereochemistry is designated as cis (rel-(3S,4R)), providing a specific spatial orientation of the fluorine and hydroxyl substituents. This compound is employed as a versatile intermediate in medicinal chemistry and organic synthesis for constructing more complex chiral molecules .

The Stereochemical Imperative: Why Generic Substitution of Rel-(3S,4R)-4-Fluorotetrahydrofuran-3-ol Fails


Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol cannot be generically substituted due to the critical role of its specific stereochemistry and fluorine placement. The cis-relationship between the fluorine and hydroxyl groups dictates the molecule's 3D shape, polarity, and reactivity, which are fundamental for interactions in chiral environments like biological targets [1]. Substituting with a different diastereomer (e.g., the trans isomer), a regioisomer, or a non-fluorinated analog would alter these spatial and electronic properties, leading to divergent reactivity profiles, unpredictable stereochemical outcomes in downstream syntheses, and, ultimately, the failure to obtain the desired biologically active molecule [2].

Quantitative Differentiation Guide: Rel-(3S,4R)-4-Fluorotetrahydrofuran-3-ol vs. Alternatives


Stereochemical Purity and Control in Synthesis

The synthesis of fluorinated tetrahydrofurans can be achieved with high enantioselectivity, as demonstrated by Wang et al. (2020) who reported enantioselectivities of up to 96% ee for the construction of tertiary carbon-fluorine stereocenters in tetrahydrofurans using an organocatalytic fluorocyclization method [1]. While this specific study does not directly quantify rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, it establishes a class-level benchmark for achievable stereocontrol. In contrast, many non-fluorinated or non-stereocontrolled synthetic routes yield racemic or diastereomeric mixtures with lower isomeric purity, necessitating costly and yield-reducing chiral separations. The availability of methods to access compounds with defined stereocenters underscores the importance of procuring a specific stereoisomer like rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol for reproducible and predictable outcomes in research applications.

Chiral building block Stereoselective synthesis Medicinal chemistry

Diastereoselectivity in Cyclization Reactions

The synthesis of 3-fluorotetrahydrofuran derivatives can proceed with notable diastereoselectivity. Mima et al. (2002) reported that the intramolecular cyclization of erythro- and threo-α-allylated α-fluoro-β-hydroxy esters yields 3-fluorotetrahydrofuran-3-carboxylates with diastereomeric ratios ranging from 10:90 to 39:61 [1]. This indicates that even in systems with a different substitution pattern, the stereochemical outcome is influenced by the starting material's configuration. This suggests that the specific stereochemistry of a building block like rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is crucial for directing the stereochemical course of subsequent reactions, an advantage lost when using a mixture of isomers or a different diastereomer.

Synthetic methodology Heterocycle synthesis Fluorination

Conformational and Physicochemical Modulation via the Fluorine Gauche Effect

The presence of a vicinal fluorine and hydroxyl group in a cyclic system like rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is known to exert a strong conformational bias due to the fluorine gauche effect. This effect stabilizes specific conformers over others, which can be critical for molecular recognition. In contrast, a non-fluorinated analog (e.g., tetrahydrofuran-3-ol) or analogs with different stereochemistry lack this specific conformational lock, resulting in a more flexible and less defined spatial presentation of functional groups [1]. This conformational rigidity can enhance binding affinity and selectivity towards biological targets, a key differentiator in drug discovery programs.

Conformational analysis Drug design Medicinal chemistry

High-Impact Application Scenarios for Rel-(3S,4R)-4-Fluorotetrahydrofuran-3-ol


Asymmetric Synthesis of Chiral Fluorinated Heterocycles

Employed as a key chiral synthon in the total synthesis of complex, fluorine-containing natural products or pharmaceuticals. Its defined stereochemistry and reactivity profile ensure the desired stereochemical outcome in multi-step synthetic sequences, as supported by the high stereocontrol achievable in related fluorotetrahydrofuran syntheses [1].

Medicinal Chemistry Optimization for Enhanced Target Binding

Used as a core scaffold or pendant group in lead optimization campaigns to exploit the fluorine gauche effect. The cis-fluoro alcohol motif can induce a specific bioactive conformation that enhances binding affinity and selectivity for a target protein compared to non-fluorinated or differently stereoisomeric analogs [2].

Synthesis of Nucleoside Analogs and Antiviral Agents

The tetrahydrofuran core is a common motif in nucleoside analogs. The presence of a fluorine atom can mimic the properties of a hydroxyl group or hydrogen atom while modulating metabolic stability and lipophilicity. The specific cis-stereochemistry of rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol positions the fluorine for optimal interaction with biological targets like viral polymerases [1].

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